molecular formula C20H24N2O5 B5055235 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxybenzyl)ethanediamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxybenzyl)ethanediamide

Cat. No. B5055235
M. Wt: 372.4 g/mol
InChI Key: VRWDMTHDWQNWFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxybenzyl)ethanediamide, also known as URB597, is a synthetic molecule that has been extensively studied for its potential therapeutic effects. This molecule belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors, which are compounds that prevent the breakdown of endocannabinoids in the body. Endocannabinoids are naturally occurring compounds that regulate a variety of physiological processes, including pain perception, inflammation, and mood.

Mechanism of Action

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxybenzyl)ethanediamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids like anandamide. By inhibiting FAAH, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxybenzyl)ethanediamide increases the levels of anandamide in the body, leading to increased activation of cannabinoid receptors. This activation can produce a variety of effects, including pain relief, reduced inflammation, and improved mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxybenzyl)ethanediamide are complex and varied. In addition to its effects on endocannabinoid levels, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxybenzyl)ethanediamide has been shown to modulate the activity of other neurotransmitters, including dopamine and serotonin. This modulation can produce a variety of effects, including improved mood and reduced anxiety.

Advantages and Limitations for Lab Experiments

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxybenzyl)ethanediamide has several advantages for use in scientific research. It is a highly specific inhibitor of FAAH, making it a useful tool for studying the endocannabinoid system. Additionally, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxybenzyl)ethanediamide has been extensively studied for its potential therapeutic effects, providing a wealth of information on its mechanisms of action and potential applications.
One limitation of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxybenzyl)ethanediamide is its relatively short half-life in the body, which can make dosing and administration challenging. Additionally, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxybenzyl)ethanediamide has not been extensively studied in humans, and its safety and efficacy in clinical settings are not yet well established.

Future Directions

There are many potential future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxybenzyl)ethanediamide. One area of interest is its potential therapeutic effects in conditions like chronic pain and anxiety. Additionally, further research is needed to better understand the mechanisms of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxybenzyl)ethanediamide and its interactions with other neurotransmitters and signaling pathways. Finally, studies are needed to establish the safety and efficacy of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxybenzyl)ethanediamide in clinical settings, paving the way for potential therapeutic applications.

Synthesis Methods

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxybenzyl)ethanediamide involves several steps, starting with the reaction of 3,4-dimethoxybenzylamine with 3-methoxybenzyl chloride to form the intermediate 3,4-dimethoxyphenethyl 3-methoxybenzyl ether. This intermediate is then reacted with ethanediamine to form the final product, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxybenzyl)ethanediamide. The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxybenzyl)ethanediamide has been optimized to produce high yields and purity, making it a useful tool for scientific research.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxybenzyl)ethanediamide has been extensively studied for its potential therapeutic effects in a variety of conditions, including pain, anxiety, and depression. One of the key mechanisms of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxybenzyl)ethanediamide is its ability to increase levels of endocannabinoids in the body, specifically anandamide. Anandamide is a natural compound that binds to cannabinoid receptors in the brain and body, producing a variety of effects.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[(3-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5/c1-25-16-6-4-5-15(11-16)13-22-20(24)19(23)21-10-9-14-7-8-17(26-2)18(12-14)27-3/h4-8,11-12H,9-10,13H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWDMTHDWQNWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=O)NCC2=CC(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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